molecular formula C14H12BNO3 B1416894 2-(2-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256355-77-7

2-(2-Cyanophenylmethoxy)phenylboronic acid

Cat. No. B1416894
CAS RN: 1256355-77-7
M. Wt: 253.06 g/mol
InChI Key: KMFCIPQMUBUQLW-UHFFFAOYSA-N
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Description

2-(2-Cyanophenylmethoxy)phenylboronic acid (2-CPMPBA) is a boronic acid-based derivative of phenylalanine, a naturally occurring essential amino acid. It is a versatile compound that has been used in a wide range of applications in the field of biochemistry and biotechnology, including as a substrate for enzymatic reactions, as a ligand for binding to proteins, and as a structural component in small-molecule drugs. In addition, 2-CPMPBA has been shown to have potential as a therapeutic agent for treating a variety of diseases and disorders, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Catalytic Applications

2-(2-Cyanophenylmethoxy)phenylboronic acid and related compounds have been explored for their catalytic properties in various chemical reactions. For instance, phenylboronic acids have been used in one-pot synthesis processes, such as the synthesis of 2-(2-hydroxyphenyl)benzoxazoles from salicylaldehydes and o-aminophenols, characterized by mild conditions and high product purity (López-Ruiz et al., 2011). Additionally, 2,4-Bis(trifluoromethyl)phenylboronic acid has been effective in catalyzing dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's acceleration (Wang, Lu, & Ishihara, 2018).

Applications in Carbohydrate Chemistry

Phenylboronic acids, including this compound derivatives, have been applied in carbohydrate chemistry. They can condense with diols to form cyclic esters useful in the synthesis of sugar derivatives and as protective groups in carbohydrate synthesis (Ferrier, 1972).

Supramolecular Chemistry

These compounds are also used in the design and synthesis of supramolecular assemblies. Studies have shown how phenylboronic acids interact with other molecules to form complex structures through hydrogen bonds, which are significant in materials science and molecular engineering (Pedireddi & Seethalekshmi, 2004).

Medicinal Chemistry and Drug Delivery

In the field of medicinal chemistry, phenylboronic acid derivatives are researched for their potential in drug delivery systems. For example, they have been used to form nanoparticles for insulin delivery, taking advantage of their interactions with sugars (Cheng et al., 2012). Moreover, their unique responsive properties have been exploited in the development of glucose-responsive materials for insulin delivery (Ma & Shi, 2014).

Sensing and Detection Applications

Phenylboronic acid derivatives are also significant in the development of sensors, particularly for sugar recognition. Their ability to form reversible complexes with polyols like sugar has led to the creation of sensitive and selective sugar sensors (Tong et al., 2001).

properties

IUPAC Name

[2-[(2-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-5-1-2-6-12(11)10-19-14-8-4-3-7-13(14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFCIPQMUBUQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655547
Record name {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-77-7
Record name {2-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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